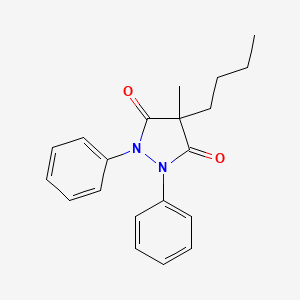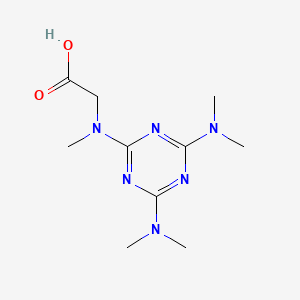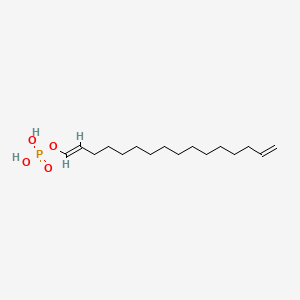
Einecs 265-486-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 265-486-0, also known as Distillates (petroleum), hydrotreated light, is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily composed of hydrocarbons with carbon numbers predominantly in the range of C9 through C16. It is commonly used in various industrial applications due to its solvent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Einecs 265-486-0 involves the hydroprocessing of petroleum fractions. This process includes:
Hydrotreating: The petroleum fraction is treated with hydrogen gas in the presence of a catalyst, typically a metal such as nickel or molybdenum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrotreating process. The petroleum feedstock is continuously fed into a reactor where it undergoes hydrotreating. The treated product is then separated into different fractions based on boiling points, with the desired fraction being collected and further refined if necessary .
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 265-486-0 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. Conditions typically involve moderate temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and catalysts such as palladium or platinum. Conditions typically involve high temperatures (200-300°C) and pressures.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Einecs 265-486-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of paints, coatings, and cleaning agents.
Mécanisme D'action
The mechanism of action of Einecs 265-486-0 primarily involves its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Einecs 265-149-8: Distillates (petroleum), hydrotreated light naphthenic.
Einecs 265-169-7: Distillates (petroleum), solvent-dewaxed heavy paraffinic.
Uniqueness
Einecs 265-486-0 is unique due to its specific carbon number range (C9-C16) and its balanced composition of paraffins, naphthenes, and aromatics. This composition provides it with a distinct set of physical and chemical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
65122-28-3 |
|---|---|
Formule moléculaire |
C16H31O4P |
Poids moléculaire |
318.39 g/mol |
Nom IUPAC |
[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+ |
Clé InChI |
LGLHDPQNKALVEX-FOCLMDBBSA-N |
SMILES isomérique |
C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O |
SMILES canonique |
C=CCCCCCCCCCCCCC=COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


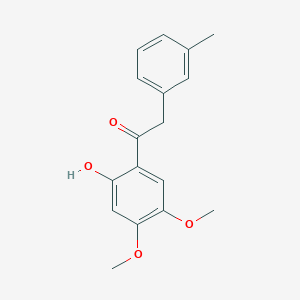
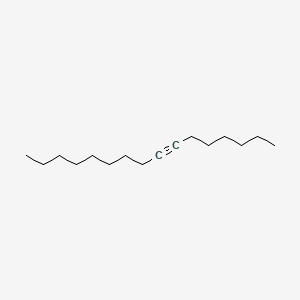
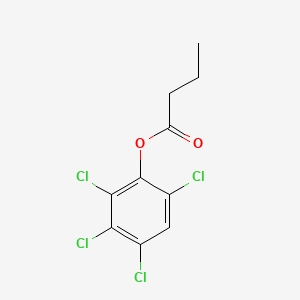
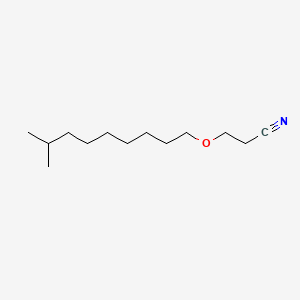
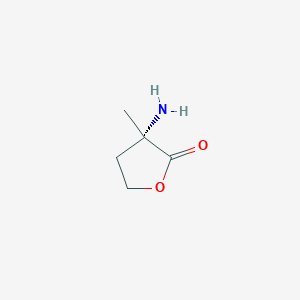
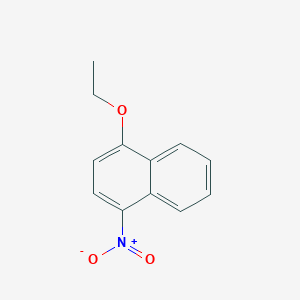
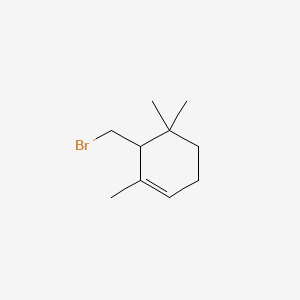
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
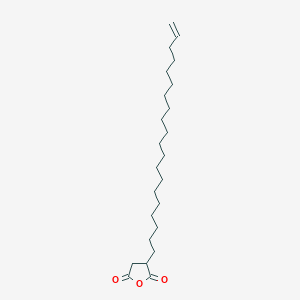
![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
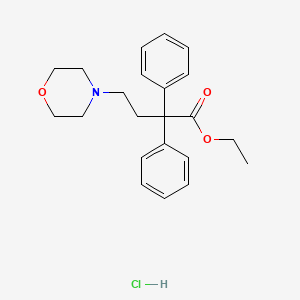
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
